N-(4-(tert-butyl)phenyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide
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Description
N-(4-(tert-butyl)phenyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H30N4O2S and its molecular weight is 414.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Researchers have focused on the synthesis and characterization of related compounds, exploring their chemical properties and structures. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was conducted, with its structure confirmed by spectroscopic methods and single-crystal XRD data (Sanjeevarayappa et al., 2015).
Biological Activity Studies
- Compounds with structural similarities have been screened for various biological activities. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and tested for their antibacterial and antifungal activities (Kulkarni et al., 2016).
Applications in Drug Development
- Several studies have synthesized analogs and derivatives of similar structures for potential applications in drug development. N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, for instance, is a TRPV1 antagonist with potential implications in pain management (Nie et al., 2020).
Material Science Applications
- In the field of material science, compounds like 4-tert-butylcatechol have been utilized to create new polyamides with thermal stability and solubility properties, showcasing the diversity in applications of these chemical structures (Hsiao et al., 2000).
Molecular Structure Analysis
- Research has also focused on detailed molecular structure analysis of related compounds. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, for example, was reported to gain insights into bond lengths and angles typical for such piperazine-carboxylate structures (Mamat et al., 2012).
properties
IUPAC Name |
N-(4-tert-butylphenyl)-4-[2-(thiophene-2-carbonylamino)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-22(2,3)17-6-8-18(9-7-17)24-21(28)26-14-12-25(13-15-26)11-10-23-20(27)19-5-4-16-29-19/h4-9,16H,10-15H2,1-3H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOBTCHIPPKOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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